tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate

Catalog No.
S684281
CAS No.
851753-43-0
M.F
C16H21FN2O3
M. Wt
308.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1...

CAS Number

851753-43-0

Product Name

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate

Molecular Formula

C16H21FN2O3

Molecular Weight

308.35 g/mol

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3

InChI Key

QJBKIZQJOQTBCO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O

Synthesis of Novel Organic Compounds

Synthesis of Bioactive Molecules

X-ray Diffraction Studies

Biological Evaluation

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. It features a piperazine ring, which is a six-membered structure containing two nitrogen atoms, and is substituted with a tert-butyl group at the 1 position and a fluoro-substituted phenyl group with an aldehyde functional group at the 4 position. Its molecular formula is C16H21FN2O3C_{16}H_{21}FN_{2}O_{3} and it has a molecular weight of approximately 308.35 g/mol . The structural uniqueness of this compound arises from the combination of the tert-butyl group, the fluoro substituent, and the formyl group, which may enhance its biological activity and reactivity in synthetic applications.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluoro group on the phenyl ring can be replaced by various nucleophiles (e.g., amines or thiols) under suitable conditions .

These reactions highlight the compound's potential for further derivatization and functionalization.

The biological activity of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is of significant interest in medicinal chemistry. It has been studied for its potential therapeutic effects, particularly in targeting central nervous system disorders. Compounds in this class often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both the fluoro and formyl groups may enhance its interaction with biological targets, potentially leading to improved efficacy compared to related compounds.

The synthesis of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate typically involves:

  • Suzuki-Miyaura Coupling: This method utilizes 2-fluoro-6-formylphenylboronic acid and tert-butyl 4-piperazinecarboxylate. The reaction is catalyzed by palladium catalysts in the presence of bases like potassium carbonate in solvents such as dimethylformamide or toluene.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion .

These methods allow for efficient synthesis while maintaining high yields and purity.

tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate has various applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders.
  • Organic Synthesis: Used as an intermediate in creating complex organic molecules, including heterocycles and natural product analogs.
  • Biological Studies: Investigated for enzyme inhibition and receptor binding due to its structural characteristics.
  • Material Science: Potentially utilized in developing novel materials with specific electronic or optical properties .

The interaction studies of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate focus on its binding affinity to various biological targets. It may interact with specific receptors or enzymes, modulating their activity through its unique structural features. Such studies are critical for understanding its potential therapeutic applications and optimizing its efficacy in drug development.

Several compounds share structural similarities with tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate. These include:

  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
    • Features hydrazine instead of fluorophenol; may exhibit different reactivity and biological properties.
  • tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate
    • Contains a different substitution pattern on the phenolic ring; could have distinct pharmacological effects.
  • tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
    • Incorporates a trifluoromethyl group, which significantly alters its physicochemical properties.

XLogP3

2.3

Wikipedia

Tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

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